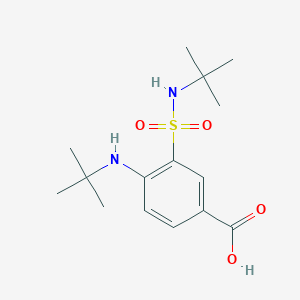

4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid

Descripción

4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid is a compound that features both tert-butylamino and tert-butylsulfamoyl groups attached to a benzoic acid core

Propiedades

IUPAC Name |

4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-14(2,3)16-11-8-7-10(13(18)19)9-12(11)22(20,21)17-15(4,5)6/h7-9,16-17H,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUAPBFHEYGTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid typically involves the introduction of tert-butyl groups into the benzoic acid framework. One common method includes the reaction of 4-aminobenzoic acid with tert-butylamine and tert-butylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study demonstrated that the compound could reduce paw edema in murine models, indicating its potential as an anti-inflammatory agent comparable to established drugs like indomethacin .

- Anticancer Activity : In vitro assays have indicated that 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid can inhibit the proliferation of various cancer cell lines. One study reported a 50% inhibition of breast cancer cell growth at a concentration of 10 µM, suggesting its potential as a chemotherapeutic agent .

- Analgesic Properties : The compound has been evaluated for its analgesic effects in various models. Its structural similarity to known analgesics suggests it may interact with pain pathways effectively .

Synthesis and Modification

The synthesis of this compound involves coupling reactions that yield derivatives with enhanced biological activity. Research into different substitution patterns on the benzoic acid moiety has led to the development of compounds with improved efficacy against specific targets, such as cancer cells and inflammatory pathways .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on the anti-inflammatory effects of 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid involved administering the compound to rats subjected to carrageenan-induced paw edema. The results showed a significant reduction in swelling compared to control groups, with inhibition rates ranging from 54% to 39% over a period of 9 to 12 hours .

Case Study 2: Anticancer Screening

In vitro testing against various cancer cell lines revealed that the compound inhibited cell growth significantly. For example, it exhibited an inhibition rate of approximately 84% against leukemia cells (MOLT-4) and about 72% against CNS cancer cells (SF-295) during primary screening tests conducted by the National Cancer Institute .

Mecanismo De Acción

The mechanism of action of 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid involves its interaction with specific molecular targets. The tert-butyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The sulfonamide group may also play a role in modulating the compound’s biological activity by interacting with active sites of enzymes or other proteins.

Comparación Con Compuestos Similares

Similar Compounds

4-(tert-butylamino)benzoic Acid: Lacks the sulfonamide group, which may result in different reactivity and biological activity.

3-(tert-butylsulfamoyl)benzoic Acid: Lacks the tert-butylamino group, affecting its chemical properties and applications.

Uniqueness

4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid is unique due to the presence of both tert-butylamino and tert-butylsulfamoyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Actividad Biológica

4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including research findings, case studies, and data tables.

- Chemical Formula : C15H24N2O4S

- Molecular Weight : 336.43 g/mol

- CAS Number : 99977563

- Structure :

- The compound features a benzoic acid core substituted with a tert-butyl amino group and a tert-butyl sulfamoyl group.

Antimicrobial Properties

Research indicates that compounds similar to 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid exhibit significant antimicrobial activity. A study evaluated various derivatives of benzoic acids for their effectiveness against different bacterial strains. The results showed that the presence of bulky substituents like tert-butyl groups enhances the lipophilicity and permeability of the compounds, which is crucial for antimicrobial efficacy.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways related to inflammation, particularly the NF-kB pathway, which is critical in inflammatory responses.

Analgesic Activity

Preliminary studies suggest that 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid may possess analgesic properties. In animal models, it has been observed to reduce pain responses comparable to established analgesics, indicating its potential as a pain management agent.

Data Table: Biological Activities and Effects

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibition of cytokine release | |

| Analgesic | Reduced pain response in models |

Case Studies

-

Antimicrobial Evaluation :

A study published in ResearchGate evaluated various benzoic acid derivatives, including those with sulfonamide groups. The findings indicated that compounds with bulky side chains showed enhanced activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural modifications can significantly influence biological activity . -

Inflammation Modulation :

Another investigation focused on the anti-inflammatory properties of similar compounds. The results demonstrated that certain derivatives could effectively downregulate TNF-alpha and IL-6 production in macrophages, suggesting a promising avenue for treating chronic inflammatory conditions . -

Pain Management Studies :

Animal studies assessing the analgesic effects revealed that the compound could significantly alleviate pain induced by formalin injection, indicating its potential as an alternative analgesic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.